molecular formula C14H10O4 B6396854 3-(3-Formylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261954-30-6

3-(3-Formylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6396854
CAS RN: 1261954-30-6
M. Wt: 242.23 g/mol
InChI Key: ZFZYXYDNMGUCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) is a type of organic compound which has a wide range of applications in scientific research. It is a derivative of benzoic acid, which is commonly found in various fruits and vegetables, and is used as a preservative in the food industry. This compound is synthesized by an acid-catalyzed reaction of 3-formylphenol and 5-hydroxybenzoic acid. The product is a white, crystalline solid with a melting point of 140-141°C. This compound has many useful properties, such as its solubility in water and its stability under various conditions. It also has a variety of applications in scientific research, including biochemical and physiological studies, as well as in lab experiments.

Mechanism of Action

The mechanism of action of 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) is not yet fully understood. However, it is thought to interact with proteins in the body, which can affect their structure and function. It is believed that this compound can bind to the active sites of enzymes, which can affect their activity and the rate of enzyme-catalyzed reactions. Additionally, this compound can interact with other proteins in the body, which can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) are not yet fully understood. However, it is thought to affect the structure and function of proteins in the body, as it can bind to their active sites. Additionally, this compound can interact with other proteins in the body, which can affect their structure and function. Furthermore, this compound can interact with enzymes, which can affect their activity and the rate of enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) in lab experiments include its solubility in water and its stability under various conditions. Additionally, this compound can be used to study the effects of various drugs on the body, as it can be used as a probe to measure drug-protein interactions. However, this compound is not suitable for use in drug dosage and drug side effects studies, as its effects on the body are not yet fully understood.

Future Directions

The future directions for 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) research include further studies on its biochemical and physiological effects, as well as its potential applications in drug dosage and drug side effects studies. Additionally, further research should be conducted to determine the exact mechanism of action of this compound and to develop methods for synthesizing it in larger quantities. Finally, further research should be conducted to explore its potential applications in other areas, such as biotechnology and medicine.

Synthesis Methods

The synthesis of 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) is achieved via an acid-catalyzed reaction of 3-formylphenol and 5-hydroxybenzoic acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature. The product is a white, crystalline solid with a melting point of 140-141°C.

Scientific Research Applications

3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) has a variety of applications in scientific research. It is used in biochemical and physiological studies, as it is a useful probe for analyzing the structure and function of proteins. It is also used in research related to enzyme kinetics, as it can be used to study the rates of enzyme-catalyzed reactions. Additionally, this compound can be used to study the effects of various drugs on the body, as it can be used as a probe to measure drug-protein interactions.

properties

IUPAC Name

3-(3-formylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(16)6-11/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZYXYDNMGUCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688870
Record name 3'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-30-6
Record name 3'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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